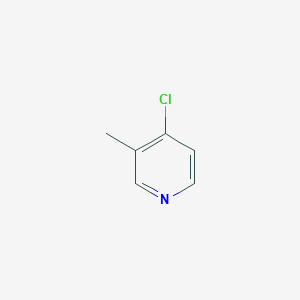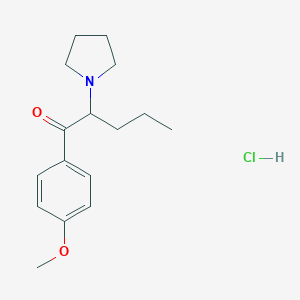
4-Chloro-3-methylpyridine
概要
説明
4-Chloro-3-methylpyridine, with the chemical formula C6H6ClN, is a compound known for its applications in various chemical processes. This colorless liquid, also referred to as 4-Chloro-3-picoline, is characterized by its chlorine and methyl functional groups. It is commonly used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes. This compound is also utilized as a building block in the production of pyridine-based compounds .
作用機序
Target of Action
4-Chloro-3-methylpyridine is a chemical compound with the molecular formula C6H6ClN It’s known that chlorinated pyridines are often used in the synthesis of pharmaceuticals and agrochemicals, suggesting they may interact with a variety of biological targets .
Mode of Action
Chlorinated pyridines are often used as intermediates in the synthesis of more complex molecules, suggesting that their primary mode of action may be through their reactivity in chemical reactions .
Biochemical Pathways
It’s known that pyridine derivatives can participate in various chemical reactions, potentially affecting multiple biochemical pathways .
Pharmacokinetics
Like other small organic molecules, it’s likely to be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted in urine and feces .
Result of Action
It’s known to cause skin irritation, serious eye irritation, and may cause respiratory irritation .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its reactivity can be affected by temperature, pH, and the presence of other chemicals . It should be stored under inert gas (nitrogen or Argon) at 2-8°C .
Safety and Hazards
将来の方向性
While specific future directions for 4-Chloro-3-methylpyridine were not found in the search results, it’s clear that the compound and its derivatives have significant potential in various fields, including medicinal chemistry and drug design .
Relevant Papers One relevant paper discusses a novel synthetic method of chloro-3-methylpyridine derivatives using silicon tetrachloride as a catalyst . Another paper presents the synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons .
生化学分析
Biochemical Properties
It is known that the compound has a melting point of 165-169 °C and a boiling point of 192-193 °C . It is also known to have a density of 1.17 g/cm . The compound’s pKa is predicted to be 3.44±0.10 .
Cellular Effects
It is known that the compound can cause skin irritation, serious eye irritation, and may cause respiratory irritation .
Molecular Mechanism
It is known that the compound can participate in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Temporal Effects in Laboratory Settings
It is known that the compound should be stored under inert gas (nitrogen or Argon) at 2-8°C .
Dosage Effects in Animal Models
It is known that the compound can cause skin irritation, serious eye irritation, and may cause respiratory irritation .
Metabolic Pathways
It is known that the compound can participate in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-3-methylpyridine can be achieved through several methods. One common approach involves the chlorination of 3-methylpyridine using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is typically carried out at elevated temperatures to ensure complete chlorination.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The process may also include purification steps such as distillation to remove impurities and obtain a high-purity product .
化学反応の分析
Types of Reactions: 4-Chloro-3-methylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The methyl group can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: The compound can be reduced to form 3-methylpyridine.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Major Products Formed:
Substitution: Products include derivatives with various functional groups replacing the chlorine atom.
Oxidation: Products include 4-chloro-3-methylbenzoic acid or 4-chloro-3-methylbenzaldehyde.
Reduction: The primary product is 3-methylpyridine
科学的研究の応用
4-Chloro-3-methylpyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as an intermediate in various chemical reactions.
Biology: The compound is utilized in the study of enzyme mechanisms and as a precursor for the synthesis of biologically active molecules.
Medicine: It serves as an intermediate in the production of pharmaceuticals, including drugs with antimicrobial and anti-inflammatory properties.
Industry: this compound is used in the manufacture of agrochemicals, dyes, and other industrial chemicals
類似化合物との比較
3-Chloro-4-methylpyridine: Similar in structure but with the chlorine and methyl groups in different positions.
4-Chloro-2-methylpyridine: Another isomer with the methyl group in the 2-position.
4-Chloro-3-fluoropyridine: A fluorinated analogue with different chemical properties.
Uniqueness: 4-Chloro-3-methylpyridine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it particularly valuable as an intermediate in the synthesis of various chemical products .
特性
IUPAC Name |
4-chloro-3-methylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClN/c1-5-4-8-3-2-6(5)7/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZNXMHJMXLSNIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80374014 | |
| Record name | 4-chloro-3-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80374014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1681-36-3 | |
| Record name | 4-chloro-3-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80374014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1681-36-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary use of 4-Chloro-3-methylpyridine in the presented research?
A: The research highlights the use of this compound as a key building block in synthesizing a novel compound, 1-(this compound)-N-nitroimidazolealkanes-2-amine. [, ] This compound is being investigated for its potential insecticidal activity against aphids and planthoppers. [, ]
Q2: Can you describe a novel method for synthesizing this compound?
A: Yes, one of the research papers presents a novel synthesis route using silicon tetrachloride as a catalyst. [] This method involves oxidizing 3-methylpyridine to 3-methylpyridine-N-oxide followed by chlorination using silicon tetrachloride. [] This method offers an alternative to traditional phosphorus oxychloride-based methods and potentially has fewer environmental drawbacks. []
Q3: What is the significance of the reported yield in the synthesis of 1-(this compound)-N-nitroimidazolealkanes-2-amine?
A: The synthesis of 1-(this compound)-N-nitroimidazolealkanes-2-amine, achieved through a condensation reaction between 4-chloro-3-methyl-2-chloromethylpyridine and 2-nitroiminoimidazolidine, resulted in a 92.3% yield. [] This high yield is significant as it indicates the efficiency and potential scalability of the synthesis process, a crucial factor in drug development and manufacturing.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(quinolin-3-yl)propanoic acid](/img/structure/B157585.png)











